2-Bromo-3-chloropyridine-5-boronic acid
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Overview
Description
“2-Bromo-3-chloropyridine-5-boronic acid” is a chemical compound with the molecular formula C5H4BBrClNO2 . It is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields . It is also used in the synthesis of novel halopyridinylboronic acids and esters .
Synthesis Analysis
The synthesis of “this compound” can involve several steps. One common method is the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of a boronic acid with a halide or pseudo-halide using a palladium catalyst . Another method involves the use of a radical approach for the protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C5H4BBrClNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H . The molecular weight of the compound is 236.26 .Chemical Reactions Analysis
“this compound” can undergo several chemical reactions. For instance, it can participate in palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Scientific Research Applications
Catalysis in Amination Reactions
2-Bromo-3-chloropyridine-5-boronic acid is utilized in catalysis for selective amination reactions. For instance, Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated that amination of 5-bromo-2-chloropyridine, a closely related compound, using a palladium-Xantphos complex, yields high percentages of the desired aminated product with excellent chemoselectivity (Ji, Li, & Bunnelle, 2003).
Synthesis of Heteroaromatic Compounds
The compound is instrumental in synthesizing heteroaromatic compounds, like 3,5-disubstituted 2-fluoropyridines and 2-pyridones. Andrew Sutherland and Timothy Gallagher (2003) showed how 5-bromo-2-fluoro-3-pyridylboronic acid, another closely related compound, can be synthesized and then utilized in Suzuki reactions to yield various heteroaromatic compounds in high yields (Sutherland & Gallagher, 2003).
Fluorescence Studies
This chemical is also significant in the study of fluorescent properties of compounds. For example, R. Toche and S. Chavan (2013) synthesized thieno[3,2-c]pyridines using a related bromo-chloropyridine compound and studied the effect of donor-acceptor substituents on their fluorescence behavior, highlighting the utility of these compounds in understanding fluorescence phenomena (Toche & Chavan, 2013).
Mechanism of Action
Target of Action
The primary target of 2-Bromo-3-chloropyridine-5-boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the organoboron group, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic compounds . The compound’s action may also lead to the formation of by-products, depending on the specific conditions of the reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction mixture, the presence of other compounds, and the specific conditions under which the reaction is carried out . For instance, the compound’s action can be catalyzed by ethers .
Safety and Hazards
“2-Bromo-3-chloropyridine-5-boronic acid” may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Biochemical Analysis
Biochemical Properties
2-Bromo-3-chloropyridine-5-boronic acid plays a significant role in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This compound interacts with various enzymes and proteins during these reactions . The nature of these interactions is primarily based on the electrophilic and nucleophilic properties of the compound .
Molecular Mechanism
This process is crucial for the formation of new carbon-carbon bonds .
Properties
IUPAC Name |
(6-bromo-5-chloropyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrClNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZANSKQYFGQSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Br)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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